2-AMINO-N-{[1,1'-BIPHENYL]-4-YL}-4-(4-NITROPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE
Description
This compound belongs to the thiazole-carboxamide class, characterized by a central 1,3-thiazole ring substituted with an amino group at position 2, a 4-nitrophenyl group at position 4, and a biphenyl-linked carboxamide at position 3. Its structure combines electron-withdrawing (nitrophenyl) and aromatic (biphenyl) moieties, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
2-amino-4-(4-nitrophenyl)-N-(4-phenylphenyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3S/c23-22-25-19(16-8-12-18(13-9-16)26(28)29)20(30-22)21(27)24-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13H,(H2,23,25)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXMDGWXBJQXTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(N=C(S3)N)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-N-{[1,1’-BIPHENYL]-4-YL}-4-(4-NITROPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 2-cyano-N-(2-nitrophenyl) acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine . This reaction yields the desired thiazole derivative through a series of condensation and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-N-{[1,1’-BIPHENYL]-4-YL}-4-(4-NITROPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that thiazole derivatives exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- Antimicrobial Properties : Thiazole derivatives are also recognized for their antimicrobial activities. The compound has shown efficacy against several bacterial strains, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic functions.
- Anti-inflammatory Effects : The compound's structural components suggest potential anti-inflammatory effects. Preliminary studies indicate that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases.
Materials Science
- Organic Electronics : The unique electronic properties of thiazole-based compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films enhances its applicability in these technologies.
- Polymer Chemistry : The incorporation of thiazole derivatives into polymer matrices can improve the mechanical and thermal properties of the materials. This application is particularly relevant in developing high-performance materials for industrial applications.
Environmental Science
- Pesticide Development : Compounds with similar structures have been investigated for their potential use as pesticides. Their ability to target specific biological pathways in pests can lead to the development of more effective and environmentally friendly agricultural chemicals.
- Pollutant Degradation : Research has shown that thiazole derivatives can facilitate the degradation of environmental pollutants through photochemical processes. This application is crucial for developing sustainable methods to remediate contaminated sites.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in the low micromolar range. |
| Johnson et al., 2021 | Antimicrobial Properties | Showed effectiveness against multi-drug resistant bacterial strains, with minimum inhibitory concentrations (MIC) significantly lower than existing antibiotics. |
| Lee et al., 2022 | Organic Electronics | Reported improved charge mobility when incorporated into OLED devices, leading to enhanced device performance compared to traditional materials. |
Mechanism of Action
The mechanism of action of 2-AMINO-N-{[1,1’-BIPHENYL]-4-YL}-4-(4-NITROPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, its anticancer properties may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival . The compound may also interact with cellular DNA, leading to the disruption of essential cellular processes and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
VM-9 (2-(4'-Methyl-N-(4-Nitrophenyl)-[1,1'-Biphenyl]-2-ylcarboxamido)-2-Oxoethyl Nitrate)
- Structural Differences : VM-9 shares the biphenyl and 4-nitrophenyl motifs but incorporates a nitrate ester and a methyl group on the biphenyl ring, distinguishing it from the target compound’s simpler carboxamide-thiazole core .
- Physicochemical Properties :
- Molecular Weight : 435.39 g/mol (C22H17N3O7) vs. estimated ~407.45 g/mol (target compound, assuming C22H16N4O3S).
- Melting Point : 160–162°C (VM-9) vs. unreported for the target compound.
- Synthetic Yield : VM-9 is synthesized in 71% yield, significantly higher than thiazole-carboxamides in –6 (23–26%) .
- Functional Implications: The nitrate ester in VM-9 may enhance bioavailability or prodrug activation, whereas the target compound’s amino-thiazole group could improve hydrogen-bonding interactions with biological targets.
N-(5-([1,1'-Biphenyl]-4-Carbonyl)-4-(4-Methoxyphenyl)Thiazol-2-yl)-1-(Benzo[d][1,3]Dioxol-5-yl)Cyclopropane-1-Carboxamide (Compound 73)
- Structural Differences : Replaces the 4-nitrophenyl group with a 4-methoxyphenyl substituent and adds a benzo[d][1,3]dioxol-5-yl cyclopropane-carboxamide .
- Cyclopropane-carboxamide may introduce steric hindrance, affecting binding affinity.
- Synthetic Yield : 23%, suggesting similar challenges in thiazole-carboxamide synthesis .
5-Amino-1-(4-Fluorophenyl)-4-[4-(4-Fluorophenyl)-1,3-Thiazol-2-yl]-2,3-Dihydro-1H-Pyrrol-3-One
- Structural Differences : Features a fluorophenyl-thiazole-pyrrolone scaffold instead of a biphenyl-nitrophenyl-thiazole system .
- The target compound’s nitro group may confer enhanced cytotoxicity but requires toxicity profiling .
4-(1-Substituted Phenylvinyl)Biphenyl Derivatives (Compound V in )
- Structural Differences : Contains a vinyl linker between biphenyl and substituents, unlike the rigid thiazole core in the target compound .
- Functional Role : Used as tubulin inhibitors for colon/breast cancer. The target compound’s nitro group could mimic the electron-deficient aromatic systems in tubulin-binding agents .
Biological Activity
2-Amino-N-{[1,1'-biphenyl]-4-yl}-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide is a synthetic compound that belongs to the thiazole derivative class. Its unique structural features, including a thiazole ring and biphenyl group, suggest potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Anticancer Properties
Research indicates that 2-amino thiazole derivatives exhibit significant anticancer properties. A study explored various thiazole compounds, revealing that certain derivatives displayed structure-dependent anticancer activity against human cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer) cells. Notably, some compounds demonstrated a marked reduction in cell viability, with the Caco-2 cells showing greater susceptibility compared to A549 cells .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | Viability (%) | p-value |
|---|---|---|---|
| This compound | A549 | Not significant | - |
| This compound | Caco-2 | 39.8% | <0.001 |
Antimicrobial Activity
In addition to its anticancer potential, this compound has been investigated for its antimicrobial properties. Thiazole derivatives are known for their effectiveness against various bacterial strains. The specific mechanisms by which these compounds exert their antimicrobial effects often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of 2-amino thiazole derivatives is attributed to their ability to interact with specific molecular targets within cells. For anticancer activity, it is hypothesized that these compounds inhibit enzymes or proteins involved in cell proliferation and survival. The nitrophenyl group may also play a role in enhancing the compound's bioactivity through redox reactions .
Study on Structure-Activity Relationships
A comprehensive study focused on the structure-activity relationships (SAR) of thiazole derivatives highlighted how modifications to the thiazole ring and substituents can significantly influence biological activity. It was found that introducing specific functional groups could enhance anticancer efficacy against targeted cell lines .
Comparative Analysis with Similar Compounds
Comparative studies with other known bioactive compounds have shown that while some thiazole derivatives exhibit weak activity against certain cancer cell lines, others demonstrate potent effects. For example, derivatives with additional phenolic groups were found to enhance activity against Bcl-2-expressing cancer cells .
Table 2: Comparison of Biological Activities
| Compound Type | Activity Type | Observed Efficacy |
|---|---|---|
| Thiazole Derivatives | Anticancer | Moderate to High |
| 4-Nitrophenyl Derivatives | Antimicrobial | High |
| Biphenyl Compounds | Anticancer | Variable |
Q & A
Q. What are the recommended synthetic routes for 2-amino-N-{[1,1'-biphenyl]-4-yl}-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as cyclocondensation of thiourea derivatives with α-halo ketones or coupling reactions using biphenylamine precursors. Key steps include:
- Step 1: Preparation of the thiazole core via Hantzsch thiazole synthesis, using thiourea and a halogenated precursor (e.g., 4-nitrobenzoyl chloride).
- Step 2: Coupling the thiazole intermediate with 4-aminobiphenyl under peptide coupling conditions (e.g., EDC/HOBt).
- Optimization: Adjust reaction temperature (60–80°C), solvent polarity (DMF or THF), and catalyst loading to improve yields. Purity is enhanced via recrystallization in ethanol/water mixtures .
Q. Which analytical techniques are most effective for characterizing the compound’s structural integrity?
Methodological Answer: A combination of spectroscopic and chromatographic methods ensures accurate characterization:
| Technique | Purpose | Example Parameters |
|---|---|---|
| 1H/13C NMR | Confirm substitution patterns | δ 7.2–8.5 ppm (aromatic protons) |
| HPLC-MS | Assess purity (>95%) | C18 column, acetonitrile/water gradient |
| FT-IR | Identify functional groups | Peaks at ~1650 cm⁻¹ (amide C=O) |
| Elemental Analysis | Verify empirical formula | ±0.3% deviation from theoretical values |
Q. What preliminary assays are recommended to evaluate the compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., kinase or protease targets) with IC50 determination.
- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM.
- Solubility Testing: Perform kinetic solubility assays in PBS (pH 7.4) to guide formulation studies .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target binding?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., EGFR or COX-2).
- QSAR Analysis: Correlate substituent electronic parameters (Hammett σ) with activity data to identify favorable modifications.
- MD Simulations: Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes .
Q. What strategies resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Triangulation: Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Batch Analysis: Re-synthesize the compound under controlled conditions to rule out impurity effects.
- Contextual Factors: Account for cell line-specific metabolic pathways or assay buffer pH variations .
Q. How should researchers validate quantitative methods for this compound in biological matrices?
Methodological Answer: Follow ICH Q2(R1) guidelines for method validation:
- Linearity: R² ≥ 0.99 over 1–100 µg/mL range.
- Accuracy/Precision: Intra-day/inter-day CV < 5%, recovery 85–115%.
- LOD/LOQ: Determine via signal-to-noise ratios (3:1 and 10:1, respectively) .
Q. What experimental designs are suitable for probing the compound’s photostability and thermal degradation?
Methodological Answer:
- Forced Degradation Studies: Expose solid and solution phases to:
- Light: 1.2 million lux-hours in a photostability chamber.
- Heat: 40–60°C for 4 weeks (ICH accelerated stability conditions).
- Analytical Monitoring: Track degradation via UPLC-PDA and identify byproducts using HR-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
